Stereospecific Identification as ID-20219 vs. Racemic and Hydroxylated Analogs
The (1R,2R) stereoisomer is the exact metabolite ID-20219, the major circulating inactive carboxylic acid from lurasidone metabolism. This distinguishes it from the racemic mixture (CAS 1024335-27-0) which contains the non-human (1S,2S) enantiomer that does not occur in human lurasidone metabolism [1]. It also differs from ID-20220, which is a norbornane hydroxylated derivative of this compound, and ID-11614, the complementary piperazine cleavage product [2].
| Evidence Dimension | Structural Identity and Metabolic Origin |
|---|---|
| Target Compound Data | Exact stereoisomer: (1R,2R); Product of lurasidone N-dealkylation; Constitutes approximately 24% of circulating drug-related material. |
| Comparator Or Baseline | Racemate (CAS 1024335-27-0): Contains (1S,2S) enantiomer, not a human metabolite. ID-20220: Hydroxylated derivative of ID-20219. ID-11614: Piperazine ring fragment. |
| Quantified Difference | Single-defined stereocenter vs. racemic mixture; distinct mass spectrometry fragmentation patterns vs. hydroxylated metabolite. |
| Conditions | Human in vivo metabolism and in vitro CYP3A4 incubation studies. |
Why This Matters
For validated LC-MS/MS quantification of lurasidone's metabolic fate, only the (1R,2R) stereoisomer matches the retention time and mass transitions of the authentic human metabolite, ensuring regulatory-grade bioanalytical data.
- [1] Caccia, S., et al. (2012). 'Metabolism of the novel antipsychotic lurasidone: identification of the major cytochrome P450-mediated metabolites.' Drug Metabolism and Disposition, 40(5), 852-861. View Source
- [2] Lurasidone Full Prescribing Information. Sunovion Pharmaceuticals Inc. (2013). (Describes the major inactive metabolites ID-20219, ID-20220, and ID-11614 in humans). View Source
